2-(Tert-butyl)-4-methoxypyrimidine
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Overview
Description
2-(Tert-butyl)-4-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group and methoxy group attached to the pyrimidine ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-4-methoxypyrimidine typically involves the alkylation of a pyrimidine derivative. One common method is the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyl)-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 2-(tert-butyl)-4-formylpyrimidine.
Reduction: Formation of 2-(tert-butyl)-4-methoxydihydropyrimidine.
Substitution: Formation of various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
2-(Tert-butyl)-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-methoxypyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 2-(Tert-butyl)-4-hydroxypyrimidine
- 2-(Tert-butyl)-4-chloropyrimidine
- 2-(Tert-butyl)-4-aminopyrimidine
Comparison: 2-(Tert-butyl)-4-methoxypyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its hydroxyl, chloro, and amino analogs, the methoxy group provides different electronic and steric effects, potentially leading to distinct chemical behavior and applications.
Properties
IUPAC Name |
2-tert-butyl-4-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-6-5-7(11-8)12-4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXLBTAQOUCOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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